

# Application Notes and Protocols for the Synthesis of Isocomplestatin

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## Compound of Interest

Compound Name: *Isocomplestatin*

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## Introduction

**Isocomplestatin**, the (S)-atropisomer of complestatin, is a complex macrocyclic peptide that, along with its natural counterpart, has garnered significant interest due to its potential as an anti-HIV agent. These molecules inhibit HIV entry into host cells by disrupting the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. The synthesis of **isocomplestatin** represents a formidable challenge in organic chemistry, primarily due to the strained 16-membered biaryl macrocycle and the control of atropisomerism.

Initial research suggested that **isocomplestatin** was a naturally occurring atropisomer of complestatin. However, subsequent stereochemical revision by Zhu and coworkers in 2005 established that the originally isolated "**isocomplestatin**" was, in fact, identical to complestatin. [1][2][3] The true **isocomplestatin**, the (S)-atropisomer, was identified as an unnatural product, which in some synthetic routes is the exclusive or major product.[1][2]

This document provides detailed protocols for the synthesis of **isocomplestatin**, focusing on the key macrocyclization strategies developed by the research groups of Boger and Zhu. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Synthetic Strategies

Two primary strategies have emerged for the construction of the **isocomplestatin** core, differing in the method of the key macrocyclization step:

- **Palladium-Mediated Intramolecular Larock Indole Synthesis (Boger Synthesis):** This approach utilizes a powerful palladium-catalyzed annulation to form the indole ring and the 16-membered macrocycle simultaneously. The atroposelectivity of this reaction can be influenced by the reaction conditions and the nature of the protecting groups.[\[4\]](#)[\[5\]](#)
- **Palladium-Mediated Intramolecular Suzuki Coupling (Zhu Synthesis):** This strategy employs a Suzuki coupling to form the biaryl bond and close the macrocycle. Notably, this method has been reported to exclusively yield the unnatural (S)-atropisomer, **isocomplestatin**.[\[2\]](#)

## Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of **isocomplestatin**, primarily based on the methodologies developed by Boger and coworkers, which provide a well-documented route to both atropisomers.

### Protocol 1: Synthesis of the Macrocyclic Precursor for Larock Cyclization

The synthesis of the linear peptide precursor is a multi-step process involving standard peptide couplings and the introduction of specialized building blocks. The following is a representative protocol for the final coupling step to assemble the precursor for the key macrocyclization.

Table 1: Reagents and Materials for Final Peptide Coupling

Reagent/Material	Molecular Weight (g/mol )	Amount	Molar Equiv.
Amine Precursor	-	100 mg	1.0
Carboxylic Acid Precursor	-	1.2 eq	1.2
HATU	380.23	1.2 eq	1.2
HOAt	136.11	1.2 eq	1.2
N,N-Diisopropylethylamine (DIPEA)	129.24	3.0 eq	3.0
N,N-Dimethylformamide (DMF)	73.09	5 mL	-

#### Procedure:

- To a solution of the amine precursor (100 mg, 1.0 eq) in anhydrous DMF (5 mL) at 0 °C under an argon atmosphere, add the carboxylic acid precursor (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq).
- Add DIPEA (3.0 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the linear macrocyclization precursor.

## Protocol 2: Intramolecular Larock Indole Synthesis for Macrocyclization

This key step simultaneously forms the indole ring and the 16-membered macrocycle. The ratio of atropisomers ((R)-complestatin vs. (S)-**isocomplestatin**) is sensitive to the reaction conditions. The conditions described here are representative and may be optimized to favor the desired (S)-atropisomer.

Table 2: Reagents and Materials for Larock Macrocyclization

Reagent/Material	Molecular Weight (g/mol )	Amount	Molar Equiv.
Linear Precursor	-	50 mg	1.0
Palladium(II) Acetate (Pd(OAc) <sub>2</sub> )	224.50	0.2 eq	0.2
Triphenylphosphine (PPh <sub>3</sub> )	262.29	0.4 eq	0.4
Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	105.99	3.0 eq	3.0
N-Methyl-2-pyrrolidone (NMP)	99.13	10 mL	-

### Procedure:

- To a solution of the linear precursor (50 mg, 1.0 eq) in NMP (10 mL) in a microwave-safe vessel, add Pd(OAc)<sub>2</sub> (0.2 eq), PPh<sub>3</sub> (0.4 eq), and Na<sub>2</sub>CO<sub>3</sub> (3.0 eq).
- Seal the vessel and heat the reaction mixture in a microwave reactor at 130 °C for 1-2 hours.
- Monitor the formation of the macrocyclic products by LC-MS.

- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution under reduced pressure.
- The resulting atropisomers are then separated by preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the (S)-atropisomer (**isocomplestatin**).

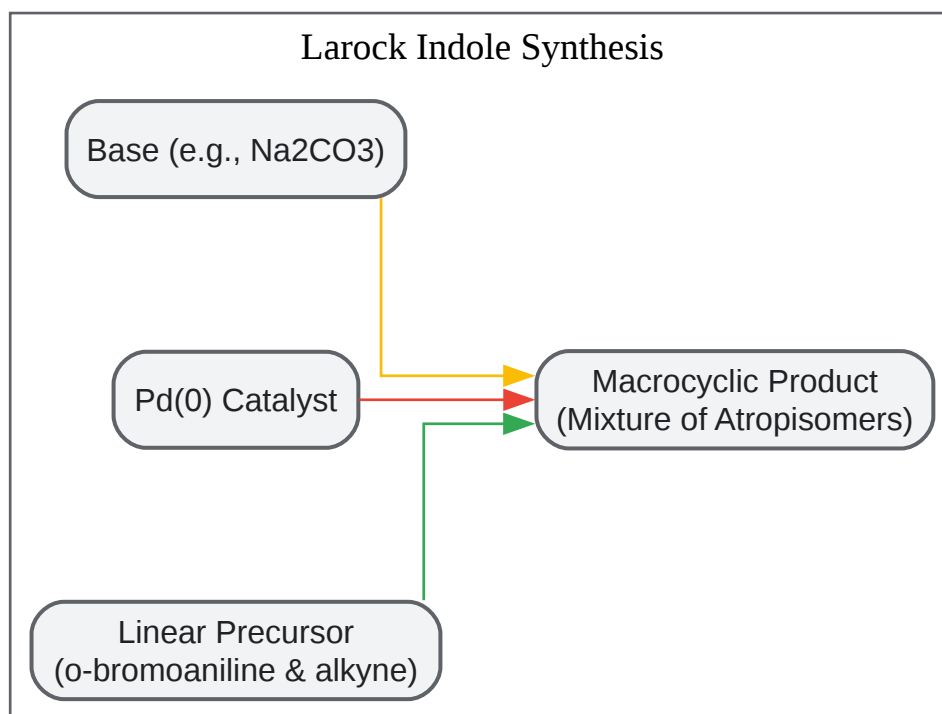
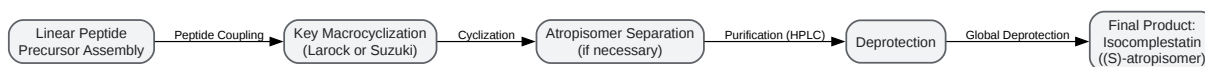
Table 3: Summary of Yields for Key Macrocyclization Step

Synthetic Route	Key Reaction	Atropisomer Ratio (R:S)	Combined Yield	Reference
Boger, 2010	Larock Indole Synthesis	4:1	89%	<a href="#">[4]</a>
Zhu, 2005	Suzuki Coupling	Exclusive S	63%	<a href="#">[2]</a>

Note: The Boger synthesis primarily targets the natural (R)-atropisomer, but the (S)-atropisomer is also obtained. The Zhu synthesis is reported to be highly selective for the (S)-atropisomer.

## Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of **isocomplestatin**.



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